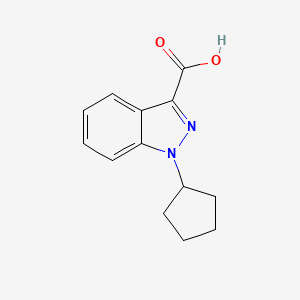

1-cyclopentylindazole-3-carboxylic Acid

Description

Significance of Indazole-3-carboxylic Acid Derivatives in Contemporary Medicinal Chemistry

Within the broad family of indazole-containing compounds, those featuring a carboxylic acid group at the 3-position are of particular importance. The indazole-3-carboxylic acid moiety serves as a key building block for the synthesis of a multitude of derivatives with significant therapeutic potential. google.com This functional group can be readily converted into amides, esters, and other functionalities, allowing for the exploration of a wide chemical space and the optimization of pharmacological properties.

The synthesis of indazole-3-carboxylic acid itself can be achieved through various methods, including the hydrolysis of isatin (B1672199) to form an intermediate that, after diazotization and reduction, undergoes cyclization. google.com The development of scalable and efficient synthetic routes to this key intermediate is an active area of research. google.com

Overview of Indazole Compounds in Pharmacologically Active Molecules Research

The versatility of the indazole scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives. Research has shown that indazole-containing molecules can act as potent inhibitors of various enzymes, modulators of receptors, and can exhibit a range of therapeutic effects.

| Therapeutic Area | Examples of Investigated Activities |

| Oncology | Kinase inhibition, anti-proliferative effects nih.govresearchgate.net |

| Anti-inflammatory | Inhibition of inflammatory mediators |

| Infectious Diseases | Antibacterial, antifungal, antiviral activities uobaghdad.edu.iq |

| Neurology | Modulation of nicotinic acetylcholine (B1216132) receptors google.com |

The pharmacological profile of an indazole derivative is highly dependent on the nature and position of its substituents. The substituent at the N1 position, for instance, can significantly influence the compound's biological activity and pharmacokinetic properties. The choice of an alkyl or cycloalkyl group at this position can impact the molecule's lipophilicity, metabolic stability, and binding affinity to its target. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentylindazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-13(17)12-10-7-3-4-8-11(10)15(14-12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZGRUDRUTYFDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=CC=CC=C3C(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Indazole 3 Carboxylic Acid Derivatives

Classical and Conventional Synthetic Routes for the Indazole Core

Traditional methods for forming the indazole ring system often rely on intramolecular cyclization reactions of appropriately substituted benzene (B151609) precursors.

One of the foundational strategies for synthesizing the indazole core involves the condensation of a hydrazine (B178648) derivative with a suitably functionalized benzene ring, followed by cyclization. For instance, o-halobenzaldehydes or ketones can undergo condensation with hydrazine, which, upon heating, yields 1H-indazoles. chemicalbook.com A more contemporary variation is the Cadogan reductive cyclization. This one-pot method involves the condensation of an o-nitrobenzaldehyde with an amine (aliphatic or aromatic), followed by reductive cyclization of the resulting ortho-imino-nitrobenzene intermediate. organic-chemistry.orgacs.org Trialkylphosphines or phosphites are typically used as the reducing agent to facilitate the N-N bond formation, providing a mild and efficient route to substituted indazoles. organic-chemistry.org

| Starting Material 1 | Starting Material 2 | Key Reagent | Product Type |

| o-Halobenzaldehyde | Hydrazine | Heat | 1H-Indazole |

| o-Nitrobenzaldehyde | Primary Amine | Tri-n-butylphosphine | 2-Substituted-2H-Indazole |

| 2-Fluorobenzonitrile | Hydrazine Hydrate | n-Butanol (reflux) | 3-Amino-1H-Indazole |

This table summarizes classical condensation and cyclization approaches to the indazole core.

Diazotization reactions represent a highly effective and direct pathway to 1H-indazole-3-carboxylic acid and its derivatives. rawdatalibrary.netgoogle.com This classical approach is particularly valuable for establishing the carboxylic acid function at the C-3 position. A well-established route begins with isatin (B1672199). google.com The process involves:

Hydrolysis: Isatin is first hydrolyzed with a strong base, such as sodium hydroxide, to open the five-membered ring and form an amino phenylglyoxylate (B1224774) intermediate.

Diazotization: The resulting aromatic amine is treated with a diazotizing agent (e.g., sodium nitrite (B80452) in acidic conditions) to form a diazonium salt.

Reduction & Cyclization: The diazonium salt is then reduced to form an aryl hydrazine, which subsequently undergoes intramolecular cyclization under acidic conditions to yield 1H-indazole-3-carboxylic acid. google.com

An alternative and highly efficient modern adaptation of this chemistry involves the direct conversion of ortho-aminobenzacetamides or ortho-aminobenzacetates into the corresponding 1H-indazole-3-carboxylic acid derivatives using diazotization reagents. rawdatalibrary.net This method is noted for its operational simplicity and mild reaction conditions. rawdatalibrary.net

| Precursor | Key Steps | Product | Reference |

| Isatin | 1. NaOH Hydrolysis 2. Diazotization 3. Reduction 4. Acidic Cyclization | 1H-Indazole-3-carboxylic acid | google.com |

| o-Aminobenzacetamide | Diazotization | 1H-Indazole-3-carboxamide | rawdatalibrary.net |

| o-Aminobenzacetate | Diazotization | 1H-Indazole-3-carboxylate ester | rawdatalibrary.net |

This table outlines key diazotization-mediated routes to 1H-indazole-3-carboxylic acid derivatives.

Advanced and Catalytic Synthetic Strategies for Substituted Indazoles

To overcome the limitations of classical methods and to allow for more diverse and complex substitutions, a range of advanced catalytic strategies have been developed.

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indazoles. These methods often utilize C-H activation/annulation sequences, providing atom-economical and efficient pathways to functionalized indazoles. nih.gov

Rhodium (Rh): Rhodium(III)-catalyzed reactions have been successfully employed for the synthesis of N-aryl-2H-indazoles. acs.orgnih.govosti.gov One approach involves the C-H bond addition of azobenzenes to aldehydes, where the azo group acts as a directing group for ortho-C–H activation. acs.orgnih.gov This is followed by cyclization and aromatization to form the indazole product. acs.org Combined Rh(III)/Cu(II) catalytic systems can also facilitate the sequential C–H bond activation and intramolecular cascade annulation of benzimidates with nitrosobenzenes to yield 1H-indazoles. nih.gov

Palladium (Pd): Palladium catalysis is widely used for constructing indazole systems. nih.gov Methods include the intramolecular C-N bond formation from N-aryl-N-(o-bromobenzyl)hydrazines and the benzannulation of pyrazoles with alkynes. acs.orgacs.org Palladium-catalyzed carbonylation of bromoindazoles is a direct method for introducing a carboxylic acid or ester group. tandfonline.com Furthermore, Suzuki-Miyaura cross-coupling reactions catalyzed by palladium are an efficient way to synthesize C-3 arylated indazoles. nih.govmdpi.com

Cobalt (Co): Cost-effective cobalt catalysts have been developed for the synthesis of N-aryl-2H-indazoles through C–H bond additions to aldehydes followed by in-situ cyclization. nih.gov These reactions often use an azo directing group and proceed with high functional group tolerance. nih.govnih.gov

| Catalyst System | Reaction Type | Starting Materials | Product Type |

| Rh(III) | C-H Activation/Annulation | Azobenzene, Aldehyde | N-Aryl-2H-Indazole |

| Pd(OAc)₂ / dppf | Intramolecular Amination | N-Aryl-N-(o-bromobenzyl)hydrazine | 2-Aryl-2H-Indazole |

| Pd(dppf)Cl₂ | Carbonylation | Bromoindazole | Indazole Carboxylic Ester |

| Cp*Co(III) | C-H Functionalization/Addition | Azobenzene, Aldehyde | N-Aryl-2H-Indazole |

This table highlights examples of transition metal-catalyzed syntheses of indazole derivatives.

Growing interest in sustainable chemistry has spurred the development of metal-free synthetic routes. These methods avoid the cost and potential toxicity associated with transition metal catalysts. One prominent strategy involves the intramolecular aerobic oxidative C–N coupling of aryl hydrazones, using reagents like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) under an oxygen atmosphere. thieme-connect.com

Photochemical methods also offer a powerful metal-free alternative. organic-chemistry.orgbohrium.com For example, under visible-light irradiation at room temperature, 2-(alkynyl)aryltriazenes can react with arylsulfinic acids to produce 3-functionalized 2H-indazoles without the need for an external photocatalyst. organic-chemistry.orgresearchgate.net In some cases, these reactions can proceed via an electron donor-acceptor (EDA) complex. organic-chemistry.org Additionally, some photochemical transformations can even induce rearrangement of the indazole core itself into other heterocyclic systems like benzimidazoles. nih.govresearchgate.netnih.gov

A critical challenge in the synthesis of N-substituted indazoles, such as 1-cyclopentylindazole-3-carboxylic acid, is controlling the regioselectivity of the N-alkylation step. Direct alkylation of an 1H-indazole precursor often yields a mixture of N-1 and N-2 substituted products. nih.govbeilstein-journals.org

The outcome of the alkylation is highly dependent on reaction conditions, including the choice of base, solvent, and the nature of the electrophile. d-nb.info

N-1 Selectivity: Studies have shown that using sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) strongly favors the formation of the N-1 alkylated product, especially for indazoles with electron-withdrawing groups at the C-3 position, like a carboxylate. d-nb.inforesearchgate.net This selectivity is thought to arise from the coordination of the sodium cation between the N-2 nitrogen and the C-3 carbonyl oxygen, sterically directing the incoming electrophile (e.g., a cyclopentyl halide) to the N-1 position. nih.govbeilstein-journals.org

N-2 Selectivity: Conversely, using bases like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) often leads to a higher proportion of the N-2 regioisomer. d-nb.info

Therefore, to synthesize this compound, a two-step approach is typically envisioned: first, the synthesis of the 1H-indazole-3-carboxylic acid (or its ester), followed by a highly regioselective N-1 alkylation using a cyclopentyl electrophile under carefully optimized conditions (e.g., NaH in THF). researchgate.net While the indazole core is aromatic and achiral, stereochemical control can be relevant when chiral centers are present in substituents, such as in the case of reactions involving α-branched aliphatic amines, where retention of stereochemistry has been observed. organic-chemistry.org

Functional Group Interconversions and Derivatization Strategies for the 1-position and 3-Carboxylic Acid Moiety of this compound

The chemical scaffold of this compound presents two primary sites for synthetic modification: the nitrogen atom at the 1-position (N1) of the indazole ring and the carboxylic acid group at the 3-position (C3). These functional groups allow for a variety of derivatization strategies, enabling the synthesis of a diverse library of related compounds. Key transformations include N-alkylation and N-acylation at the indazole nitrogen, and the formation of amides and esters from the carboxylic acid moiety.

N-Alkylation and N-Acylation Reactions at the Indazole Nitrogen

The indazole ring system contains two nitrogen atoms, which can lead to challenges in regioselectivity during substitution reactions. However, for this compound, the N1 position is already substituted with a cyclopentyl group. Therefore, further N-alkylation is not typical. N-acylation, while less common on an already N-alkylated indazole, can be explored under specific conditions, though the primary focus of derivatization at this position involves the initial selective alkylation of the parent 1H-indazole-3-carboxylic acid.

The regioselective synthesis of N1-substituted indazoles is a critical step in preparing the target compound and its analogs. Studies on the N-alkylation of the parent 1H-indazole scaffold show that the choice of base and solvent system is crucial for controlling the N1/N2 regioselectivity. d-nb.info Strong bases, such as sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), tend to favor the formation of the N1-alkylated isomer. d-nb.infodiva-portal.org This preference is attributed to the thermodynamic stability of the N1-anion and potential steric hindrance effects from the C3-substituent. d-nb.info A recent method developed for the synthesis of related compounds uses indazole-3-carboxylic acid as the starting material, achieving selective N1-alkylation with high yields. diva-portal.org

Table 1: Representative Conditions for N1-Alkylation of Indazole-3-Carboxylic Acid

| Reagent | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Bromopentane | NaH | THF | Room Temp | 96 | diva-portal.org |

| 1-Bromobutane | NaH | THF | Room Temp | 92 | diva-portal.org |

| 1-Bromo-4-fluorobutane | NaH | THF | Room Temp | 91 | diva-portal.org |

N-acylation of the indazole ring can be accomplished using various acylating agents. Research indicates that N-acylation often provides the N1-substituted product due to the thermodynamic stability of this isomer, sometimes involving the isomerization of an initially formed N2-acylindazole. d-nb.info One-pot direct N1-acylation of indazole with carboxylic acids has been achieved using systems like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) with di-tert-butyl dicarbonate (B1257347) (Boc₂O), affording high yields and selectivity. researchgate.net

Table 2: General Conditions for N1-Acylation of Indazoles

| Acylating Agent | Catalyst/Reagent | Solvent | Result | Reference |

|---|---|---|---|---|

| Carboxylic Acids | DMAPO/Boc₂O | Not Specified | High Yield, N1-Selective | researchgate.net |

| Acid Anhydrides | ZnCl₂ (Lewis Acid) | Solvent-free | Good Yields | semanticscholar.org |

Amide and Ester Formation at the Carboxylic Acid Functionality

The carboxylic acid group at the C3 position of this compound is readily converted into a variety of derivatives, most commonly amides and esters.

Amide Formation: The conversion of the carboxylic acid to an amide is a fundamental transformation in medicinal chemistry. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. nih.gov Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). google.com A patent for related indazole compounds describes the use of HBTU in DMF with a base like N,N-diisopropylethylamine (DIPEA) to facilitate the coupling of indazole-3-carboxylic acid with amines. google.com Direct condensation of carboxylic acids and amines can also be mediated by reagents like titanium tetrachloride (TiCl₄) in pyridine. nih.gov

Table 3: Common Reagents for Amide Formation from this compound

| Coupling Reagent | Base | Solvent | Amine | Reference |

|---|---|---|---|---|

| HBTU | DIPEA | DMF | Primary/Secondary Amines | google.com |

| TiCl₄ | Pyridine (as solvent) | Pyridine | Primary/Secondary Amines | nih.gov |

| TsCl/K₂CO₃ | K₂CO₃ | Solvent-free (Microwave) | Ammonium Salts | asianpubs.org |

Ester Formation: Esterification of the C3-carboxylic acid is another common derivatization strategy. The Fischer esterification is a classic method involving the reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction toward the ester product. masterorganicchemistry.com For instance, the synthesis of methyl 1H-indazole-3-carboxylate is readily achieved by refluxing the corresponding acid in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. beilstein-journals.org

Table 4: Conditions for Ester Formation from this compound

| Alcohol | Catalyst | Solvent | Method | Reference |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Methanol | Fischer Esterification | beilstein-journals.org |

| Ethanol | H⁺ (general acid) | Ethanol | Fischer Esterification | masterorganicchemistry.com |

Molecular Design and Structure Activity Relationship Sar Studies of Indazole 3 Carboxylic Acid Analogs

Influence of Substituent Variation on Indazole Core Biological Activity

The biological activity of indazole derivatives can be significantly modulated by the nature and position of substituents on the bicyclic core. Strategic placement of functional groups can influence the molecule's interaction with its biological target, thereby affecting its efficacy and selectivity.

Impact of N1 Substitution on Ligand-Target Interactions and Efficacy

The N1 position of the indazole ring is a key site for substitution, and the choice of the substituent can have a profound impact on the biological activity of the resulting analog. The direct alkylation of 1H-indazoles can lead to a mixture of N1- and N2-substituted products, and achieving regioselectivity is a significant synthetic challenge. nih.govbeilstein-journals.org However, methods for selective N1-alkylation have been developed, enabling the systematic exploration of SAR at this position. beilstein-journals.org

The nature of the N1 substituent can influence ligand-target interactions through steric and electronic effects. For instance, in a series of indazole-based selective estrogen receptor degraders (SERDs), replacing an ethyl group with a cyclobutyl group at the N1 position resulted in analogs with enhanced potency. nih.gov This suggests that the size and conformation of the N1-alkyl group are critical for optimal interaction with the target protein. While specific studies on the 1-cyclopentyl group are limited, it can be inferred that its bulk and lipophilicity would similarly influence the binding affinity and selectivity of the molecule for its target. The cyclopentyl group, being a moderately sized cycloalkane, can occupy hydrophobic pockets within a binding site, potentially leading to enhanced van der Waals interactions and improved biological activity.

Role of the C3 Carboxylic Acid Moiety in Receptor Binding and Enzyme Inhibition

The C3 position of the indazole ring is another critical determinant of biological activity. The carboxylic acid moiety at this position can act as a key pharmacophoric feature, participating in hydrogen bonding or ionic interactions with amino acid residues in the active site of a receptor or enzyme.

The significance of the C3 moiety is highlighted in studies of indazole-3-carboxamide derivatives. For instance, a series of 3-substituted 1H-indazoles were investigated as inhibitors of the IDO1 enzyme, and SAR studies revealed that a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was crucial for their potent inhibitory activity. nih.gov This indicates that the C3 substituent is directly involved in the binding to the enzyme's active site.

Moreover, the conversion of the carboxylic acid to a carboxamide can dramatically alter the biological activity. In a study on calcium-release activated calcium (CRAC) channel blockers, it was found that indazole-3-carboxamides were potent inhibitors, while the corresponding "reverse amide" isomers were inactive. This underscores the critical importance of the specific regiochemistry of the 3-carboxamide linker for biological function, suggesting a highly specific binding mode where the orientation of the amide bond is essential for effective interaction with the target.

The hydrolysis of indazole-3-carboxamide and indazole-3-carboxylate esters is a common metabolic pathway, leading to the formation of the corresponding carboxylic acid metabolite. nih.gov The presence of the carboxylic acid at the C3 position can therefore be crucial for both the parent compound's activity and the activity of its metabolites.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This methodology is invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that govern biological responses.

2D and 3D QSAR Approaches for Indazole Derivatives

Both 2D and 3D QSAR approaches have been successfully applied to study indazole derivatives. 2D-QSAR models utilize descriptors derived from the two-dimensional structure of the molecules, such as topological indices, connectivity indices, and physicochemical properties. mdpi.com These models are computationally less intensive and can provide valuable insights into the general structural requirements for activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the three-dimensional arrangement of atoms. nih.govglobalresearchonline.netchemrevlett.com In these approaches, molecules are aligned in 3D space, and their steric and electrostatic fields are calculated and correlated with their biological activity. chemrevlett.com The resulting contour maps visualize the regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a 3D-QSAR study on N-4-pyrimidinyl-1H-indazol-4-amine inhibitors of leukocyte-specific protein tyrosine kinase (Lck) using CoMFA generated a robust model that could predict the inhibitory activity of new compounds and provide insights into the structural requirements for Lck inhibition. nih.gov

| QSAR Method | Key Features | Application Example for Indazoles |

| 2D-QSAR | Uses 2D structural descriptors (e.g., topological, electronic). Computationally efficient. | Predicting antibacterial activity of indazole derivatives. researchgate.net |

| 3D-QSAR (CoMFA) | Utilizes 3D steric and electrostatic fields. Requires molecular alignment. Provides contour maps for SAR visualization. | Modeling Lck kinase inhibitors. nih.gov |

| 3D-QSAR (CoMSIA) | Similar to CoMFA but includes additional descriptor fields (hydrophobic, hydrogen bond donor/acceptor). | Investigating inhibitors of Interleukin-2 inducible T-cell Kinase. globalresearchonline.net |

Analysis of Computational Descriptors and Their Correlation with Biological Responses

The selection of appropriate computational descriptors is a critical step in QSAR modeling. These descriptors quantify various aspects of the molecular structure, such as size, shape, electronic properties, and lipophilicity. In a QSAR study of indazole compounds as inhibitors of SAH/MTAN-mediated quorum sensing, a combination of 2D and 3D descriptors was used. nih.gov The developed model could explain and predict a significant portion of the variance in the inhibitory activity. nih.gov

Commonly used descriptors in QSAR studies of indazole derivatives include:

Topological descriptors: These describe the connectivity of atoms in a molecule and have been shown to be important in defining the antimicrobial activity of hexahydroindazoles. researchgate.net

Electronic descriptors: These quantify the electronic properties of a molecule, such as partial charges and dipole moments, which are crucial for electrostatic interactions with the target.

Steric descriptors: These relate to the size and shape of the molecule and are fundamental in 3D-QSAR methods like CoMFA.

Hydrophobic descriptors: These describe the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

The correlation of these descriptors with biological responses provides a quantitative basis for understanding the SAR of indazole derivatives. For instance, a positive correlation with a steric descriptor in a specific region of the molecule would suggest that bulkier substituents in that position are favorable for activity. Conversely, a negative correlation would indicate that smaller substituents are preferred. By analyzing these correlations, medicinal chemists can make more informed decisions in the design of new, more potent indazole-based therapeutic agents.

Molecular Mechanisms of Action and Biological Target Elucidation

Identification of Key Biological Targets for Indazole-Based Compounds

Research into indazole-containing molecules has identified a spectrum of biological targets, primarily centered on the inhibition of enzymes crucial for cell signaling and replication.

The indazole core serves as a versatile scaffold for the development of kinase inhibitors, which are compounds that block the action of kinases—enzymes that play a critical role in cell signaling, growth, and division. Numerous indazole derivatives have been investigated as inhibitors targeting a variety of kinases involved in cancer progression.

Key kinases targeted by indazole-based compounds include:

Fibroblast Growth Factor Receptor (FGFR) : Aberrant FGFR signaling is a known driver in various cancers. Indazole derivatives have been specifically designed and discovered as potent inhibitors of FGFR1. For instance, one study identified an indazole derivative as a potent FGFR1 inhibitor with an IC₅₀ value of 15.0 nM.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : As a key mediator of angiogenesis—the formation of new blood vessels—VEGFR-2 is a major target in cancer therapy. Indazole-based compounds have been developed as potent VEGFR-2 kinase inhibitors, with some showing IC₅₀ values as low as 1.24 nM, thereby demonstrating significant anti-angiogenic potential.

Epidermal Growth Factor Receptor (EGFR) : Indazole derivatives have been noted for their potential as EGFR inhibitors, a receptor tyrosine kinase frequently implicated in tumor growth.

PI3K/AKT/mTOR Pathway : This signaling pathway is commonly hyperactivated in cancer cells, promoting cell growth, proliferation, and survival. A series of 3-amino-1H-indazole derivatives have been synthesized and shown to function as inhibitors of this pathway.

The table below summarizes the kinase inhibition profiles of various indazole derivatives as reported in the literature.

| Kinase Target | Key Findings | Reference |

|---|---|---|

| FGFR1 (Fibroblast Growth Factor Receptor 1) | Indazole derivatives identified as potent inhibitors, with IC₅₀ values as low as 15.0 nM. | |

| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | Designed indazole scaffolds show potent VEGFR-2 inhibition (IC₅₀ = 1.24 nM) and anti-angiogenic properties. | |

| EGFR (Epidermal Growth Factor Receptor) | The indazole backbone is a promising feature for the development of EGFR inhibitors. | |

| PI3K/AKT/mTOR Pathway | 3-amino-1H-indazole derivatives have been developed as inhibitors of this critical cell survival pathway. |

Beyond kinases, indazole derivatives have been shown to inhibit other enzymes that are essential for cellular function and proliferation, particularly those involved in DNA replication and maintenance.

DNA Synthesis-Related Enzymes : The PI3K/AKT/mTOR pathway, inhibited by some indazole derivatives, is crucial for processes that support DNA synthesis. By affecting this pathway, these compounds can indirectly impact the cell's ability to replicate its DNA.

Topoisomerase IIβ : DNA topoisomerases are vital enzymes that manage the topological state of DNA during replication and transcription. Certain indazole derivatives have been identified as inhibitors of bacterial DNA gyrase (a type II topoisomerase), presenting a novel mechanism for antibacterial action. Docking studies have also been used to design novel indazole derivatives that target the topoisomerase-II DNA gyrase enzyme. Pyrazolo[1,5-a]indole derivatives, which are structurally related to indazoles, have been found to be strong inhibitors of topoisomerase II.

Cellular and Subcellular Mechanistic Investigations of Indazole Derivative Activity

The inhibition of key molecular targets by indazole derivatives translates into profound effects at the cellular level, including the disruption of the cell cycle, induction of programmed cell death, and prevention of metastasis.

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Many anti-cancer agents function by disrupting this process, leading to cell cycle arrest and subsequent cell death.

Studies have shown that various indazole derivatives can induce cell cycle arrest, often at the G2/M phase. The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. For example, a specific 3-amino-1H-indazole derivative was found to cause G2/M cell cycle arrest by regulating Cyclin B1. Similarly, other indole-based compounds have demonstrated the ability to arrest the cell cycle at the G2/M phase at higher concentrations. This arrest is a common mechanism for anti-proliferative compounds, preventing the division of cancer cells.

Apoptosis is a form of programmed cell death that is essential for eliminating damaged or unwanted cells. A hallmark of cancer is the evasion of apoptosis. Many therapeutic strategies aim to reactivate this process in cancer cells. Indazole derivatives have been shown to induce apoptosis through multiple interconnected pathways.

Reactive Oxygen Species (ROS) Generation : Several studies have demonstrated that indazole and related heterocyclic derivatives can induce apoptosis by increasing the intracellular levels of ROS. ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cell structures, leading to apoptosis.

Mitochondrial Membrane Potential Changes : The increase in ROS can lead to a decrease in the mitochondrial membrane potential (ΔΨm). This disruption of the mitochondrial membrane is a key event in the intrinsic pathway of apoptosis.

Bcl-2 Family Protein Regulation : The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for cell survival. Treatment with indazole derivatives has been shown to upregulate Bax and downregulate Bcl-2, shifting the balance in favor of apoptosis.

Caspase Activation : Caspases are a family of protease enzymes that execute the process of apoptosis. The apoptotic pathways initiated by indazole derivatives converge on the activation of executioner caspases, such as caspase-3. The upregulation of cleaved caspase-3 is a common finding in cells treated with these compounds.

The table below outlines the key events in the apoptosis induction pathways initiated by indazole derivatives.

| Apoptotic Event | Mechanism/Observation | Reference |

|---|---|---|

| ROS Generation | Dose-dependent increase in intracellular ROS levels upon treatment. | |

| Mitochondrial Disruption | Dose-dependent loss of mitochondrial membrane potential (ΔΨm). | |

| Bcl-2 Family Regulation | Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2. | |

| Caspase Activation | Increased expression of cleaved caspase-3, the executioner caspase. |

The ability of cancer cells to migrate and invade surrounding tissues is the basis of metastasis, the primary cause of cancer-related mortality. Indazole derivatives have demonstrated the potential to inhibit these processes.

Matrix Metalloproteinase (MMP) Modulation : MMPs are enzymes that degrade the extracellular matrix, facilitating cell invasion. Treatment with an indazole derivative was found to reduce the levels of MMP-9, an enzyme strongly associated with cancer cell invasion.

Epithelial-Mesenchymal Transition (EMT) Pathway : EMT is a process by which epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal stem cells. This is a critical step in metastasis. Indazole derivatives have been shown to inhibit the migration and invasion of cancer cells by decreasing proteins associated with the EMT pathway. This includes reducing the expression of transcription factors like Snail and Slug, which are master regulators of EMT.

Interactions with Biomolecular Structures

The therapeutic and biological activities of a chemical compound are intrinsically linked to its ability to interact with biomolecular structures. For 1-cyclopentylindazole-3-carboxylic acid, its potential molecular mechanisms of action can be elucidated by examining its interactions with key biological targets such as DNA and proteins. While direct experimental studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs—the indazole ring, the cyclopentyl group, and the carboxylic acid function—provide a basis for predicting its binding behaviors by drawing parallels with well-characterized interactions of similar molecules.

DNA Binding Modes (e.g., Groove Binding)

The planar, aromatic indazole core of this compound suggests the potential for interaction with DNA. One of the common non-covalent binding modes for planar molecules is through insertion into the spaces between the base pairs of the DNA double helix, a process known as intercalation. However, the presence of the bulky cyclopentyl group at the N1 position of the indazole ring may introduce steric hindrance, making intercalation less favorable.

A more probable mode of interaction is groove binding , where the molecule fits into the minor or major grooves of the DNA helix. The curvature of the molecule and its ability to form non-covalent bonds are critical for this type of interaction. The indazole ring could potentially form π-π stacking interactions with the DNA bases within the groove. nih.gov Molecular mechanics calculations on other DNA minor groove binding ligands have shown that the reduced forms of certain molecules can bind more strongly. nih.gov While this specific mechanism has not been demonstrated for this compound, it represents a plausible hypothesis based on its structural characteristics.

Studies on other indazole-based compounds have demonstrated their ability to bind to DNA. For instance, some indazole-based gold(III) complexes have been shown to interact with DNA through a dual mechanism of minor groove binding and alkylation. nih.gov This suggests that the indazole scaffold is capable of directing molecules to the DNA grooves. The precise nature and strength of such binding would be influenced by the substituents on the indazole ring.

Table 1: Potential DNA Interactions of this compound

| Molecular Moiety | Potential DNA Interaction | Type of Binding |

| Indazole Ring | π-π stacking with DNA bases | Groove Binding |

| Carboxylic Acid | Hydrogen bonding with phosphate (B84403) backbone or groove-edge functional groups | Groove Binding |

| Cyclopentyl Group | Van der Waals interactions within the DNA groove | Groove Binding |

Protein-Ligand Interaction Analyses within Binding Pockets

The interaction of small molecules with proteins is fundamental to their biological effects. The carboxylic acid group of this compound is a key functional group that can participate in significant interactions within a protein's binding pocket. Carboxylic acids are known to act as hydrogen bond donors and acceptors, and in their deprotonated carboxylate form, they can form strong ionic interactions with positively charged amino acid residues such as arginine and lysine.

Computational docking studies on other carboxylic acid-containing molecules have provided insights into their binding modes. For example, in studies of COX-2 inhibitors, the carboxylic acid group was found to form crucial hydrogen bonds with residues like Tyr355 and Arg120 in the enzyme's binding pocket. nih.gov Similarly, the carboxylic acid of an inhibitor was observed to form hydrogen bonds with the backbone of specific residues in the PICK1 PDZ domain. mdpi.com These examples highlight the importance of the carboxylic acid moiety in anchoring a ligand within a binding site.

The cyclopentyl group, being hydrophobic, would likely favor interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine within a hydrophobic pocket of a target protein. The indazole ring can contribute to binding through π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, or through hydrogen bonding via its nitrogen atoms.

Table 2: Predicted Protein-Ligand Interactions for this compound

| Molecular Moiety of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |

| Carboxylic Acid | Arginine (Arg), Lysine (Lys), Histidine (His), Serine (Ser), Threonine (Thr), Tyrosine (Tyr) | Hydrogen Bonding, Ionic Interactions |

| Indazole Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | π-π Stacking |

| Indazole Ring Nitrogens | Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser), Threonine (Thr) | Hydrogen Bonding |

| Cyclopentyl Group | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) | Hydrophobic Interactions, Van der Waals Forces |

Computational Chemistry and Theoretical Investigations in Drug Discovery

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in computational chemistry for elucidating the electronic properties and intrinsic reactivity of a molecule. These methods, often employing Density Functional Theory (DFT), provide insights into orbital energies and electron distribution, which are key determinants of chemical behavior. nih.gov

Analysis of Frontier Molecular Orbitals and Global Reactivity Indices

The study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

Table 1: Representative Global Reactivity Indices (Hypothetical Data)

| Parameter | Symbol | Formula | Typical Interpretation |

| HOMO Energy | EHOMO | - | Electron-donating capacity |

| LUMO Energy | ELUMO | - | Electron-accepting capacity |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical stability/reactivity |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Global Electrophilicity | ω | χ2 / 2η | Propensity to accept electrons |

Note: This table presents hypothetical data and standard interpretations as no specific values for 1-cyclopentylindazole-3-carboxylic acid were found.

Theoretical Studies of Tautomeric Equilibria and Stability

Indazole derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.net The relative stability of these forms is crucial as it can significantly influence the molecule's biological activity and its interaction with target proteins. Computational studies are used to calculate the relative energies of possible tautomers in both the gas phase and in solution, using implicit or explicit solvent models. nih.govmdpi.com These calculations help identify the most stable and predominant tautomer under physiological conditions, which is essential for accurate molecular modeling. nih.gov For the broader class of indazoles, the 1H-tautomer is generally found to be the most thermodynamically stable form. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to study how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

Molecular Docking for Binding Affinity Prediction and Pose Analysis

Molecular docking is a computational method used to predict the preferred orientation (pose) of a ligand when bound to a receptor's active site. nih.gov This technique scores the different poses based on their binding affinity, providing an estimate of the strength of the ligand-receptor interaction. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Docking studies are instrumental in virtual screening and in understanding the structure-activity relationships of a series of compounds. jocpr.com

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Dynamic Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights that static docking cannot. frontiersin.org By simulating the motions of atoms and molecules, MD can be used to assess the stability of the docked pose and analyze the dynamic behavior of the ligand within the binding pocket. iitg.ac.innih.gov Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to evaluate the stability of the complex and the flexibility of its components.

Theoretical Investigations of Reaction Mechanisms and Pathways

Quantum chemical methods can also be used to investigate the mechanisms of chemical reactions. This involves calculating the potential energy surface for a proposed reaction pathway, identifying transition states, and determining activation energies. Such studies are valuable for understanding metabolic pathways or the mechanism of action for drugs that act as covalent inhibitors. For related carboxylic acids, these methods have been used to explore reaction pathways like amino acid production. arxiv.org

Preclinical Research Methodologies for Indazole Based Compounds

In Vitro Pharmacological Profiling and Efficacy Assessment

The initial phase of preclinical research focuses on broad pharmacological profiling to discover and characterize the biological effects of new chemical entities. This involves a variety of assays to determine a compound's activity against specific targets and its effects on cellular processes.

High-throughput screening (HTS) enables the rapid assessment of large libraries of compounds to identify "hits"—molecules that display activity against a biological target. For indazole-based compounds, HTS can be employed to uncover potential therapeutic applications, such as anticancer or enzyme-inhibiting properties.

These screens often utilize automated systems and sensitive detection methods, such as fluorescence-based assays, to quickly analyze the effects of thousands of compounds. reactionbiology.com For instance, a fragment-based lead discovery approach may begin with a high-concentration biochemical screen to identify initial indazole fragment hits. nih.gov HTS is crucial for the early identification of off-target interactions, which helps in selecting lead compounds with a lower risk of adverse effects. reactionbiology.com Predicting potential safety liabilities early is integral for lead compound selection. reactionbiology.com An effective HTS protocol can distinguish the specific binding kinetics of different drugs, providing more detailed information than simple concentration-effect curves. nih.gov Facile HTS assays are considered a critical component for accelerating the discovery of potent and selective inhibitors for therapeutic targets, such as ZDHHC acyltransferases. nih.gov

| Screening Method | Principle | Application Example | Reference |

|---|---|---|---|

| Biochemical Screen | Measures the direct interaction of a compound with a purified target protein (e.g., an enzyme). | Identification of an indazole fragment hit against AXL kinase. | nih.gov |

| Fluorescence-Based Assay | Detects changes in fluorescence intensity or polarization to measure enzyme activity or binding events. Suitable for "mix-and-read" formats. | Profiling against CYP450 isoforms to detect potential toxicity. | reactionbiology.com |

| Acylation-Coupled Lipophilic Induction of Polarization (Acyl-cLIP) | A specialized fluorescence polarization assay developed for high-throughput screening of enzyme inhibitors. | Screening for inhibitors of ZDHHC3/7/20 acyltransferases. | nih.gov |

Once initial activity is identified, cell-based assays are used to evaluate a compound's effect on cell proliferation and viability. These assays are fundamental in cancer research for determining the cytotoxic or cytostatic potential of indazole derivatives.

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is a standard colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability. nih.gov In this assay, viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of living cells. nih.gov Studies on various indazole and indole (B1671886) derivatives have utilized the MTT assay to determine their cytotoxic effects against a range of cancer cell lines, including breast (MCF-7, 4T1), colon (WiDr), and cervical (HeLa) cancer lines. nih.govjapsonline.comnih.gov The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. For example, certain novel indazole analogues of curcumin (B1669340) showed IC50 values against WiDr cells ranging from 27.20 to 58.19 μM. japsonline.com Another indazole derivative, compound 2f, demonstrated potent growth inhibitory activity against several cancer cell lines with IC50 values between 0.23 and 1.15 μM. nih.govrsc.orgresearchgate.net

| Compound Class | Cell Line | Assay | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Indazole Analogue of Curcumin (Compound 3b) | WiDr (Colorectal Carcinoma) | MTT | 27.20 | japsonline.com |

| Indazole Analogue of Curcumin (Compound 3d) | HeLa (Cervical Cancer) | MTT | 46.36 | japsonline.com |

| Substituted Indazole Derivative (Compound 2f) | 4T1 (Breast Cancer) | MTT | 0.23 - 1.15 | nih.govresearchgate.net |

| 5-Hydroxyindole-3-Carboxylic Acid Ester (Compound 5d) | MCF-7 (Breast Cancer) | MTT | 4.7 | nih.gov |

To understand the specific molecular targets of an indazole compound, enzymatic assays are conducted. These assays measure the ability of a compound to inhibit the activity of a specific enzyme, which is often a key driver of a disease process. Protein kinases are common targets for indazole-based compounds in cancer therapy. nih.gov

For example, research has led to the development of indazole derivatives as potent inhibitors of specific kinases like AXL, a receptor tyrosine kinase implicated in cancer progression and drug resistance. nih.gov Similarly, novel 1H-indazole derivatives have been synthesized and evaluated as inhibitors of pan-Pim kinases, with one compound showing IC50 values of 0.4, 1.1, and 0.4 nM against Pim-1, Pim-2, and Pim-3, respectively. nih.gov These assays typically involve incubating the purified enzyme with its substrate and the inhibitor compound, then measuring the rate of product formation. The results help to establish a structure-activity relationship (SAR), guiding the chemical optimization of the compound to improve potency and selectivity. nih.gov

| Indazole Derivative Class | Target Enzyme(s) | Therapeutic Area | Reference |

|---|---|---|---|

| Fragment-based Indazole Compound | AXL Receptor Tyrosine Kinase | Oncology | nih.gov |

| 1H-indazole derivative (Compound 82a) | Pim-1, Pim-2, Pim-3 Kinases | Oncology | nih.gov |

| Indazole analogue (Niraparib) | PARP (Poly(ADP-ribose) polymerase) | Oncology | nih.gov |

| Indazole analogue (Pazopanib) | Tyrosine Kinases (e.g., VEGFR, PDGFR) | Oncology | nih.gov |

Mechanistic Pharmacological Studies in Preclinical Development

After confirming the efficacy of an indazole-based compound, mechanistic studies are performed to understand how the compound exerts its biological effects at a molecular level. These studies are critical for optimizing drug candidates and identifying biomarkers for clinical trials.

Mechanistic studies for anticancer indazole derivatives often investigate the induction of apoptosis (programmed cell death). This can be assessed by measuring the activation of key proteins in the apoptotic pathway, such as cleaved caspase-3 and the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.govresearchgate.net For example, the indazole derivative 2f was found to dose-dependently promote apoptosis in 4T1 breast cancer cells, which was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. nih.govrsc.orgresearchgate.net Other studies may examine the compound's effect on the cell cycle, cell migration, and invasion, which are critical processes in cancer metastasis. nih.govrsc.org In some cases, whole-genomic sequencing of drug-resistant mutants is used to identify the specific genes and pathways affected by the compound, confirming its mode of action. mdpi.com

| Compound Class | Mechanism of Action | Experimental Finding | Reference |

|---|---|---|---|

| Substituted Indazole Derivative (Compound 2f) | Apoptosis Induction | Upregulation of cleaved caspase-3 and Bax; downregulation of Bcl-2. | nih.govrsc.orgresearchgate.net |

| Substituted Indazole Derivative (Compound 2f) | Inhibition of Metastasis | Disruption of 4T1 cell migration and invasion. | nih.govrsc.org |

| Quinoxaline-2-carboxylic acid 1,4-dioxide (analogue) | DNA Damage | Confirmed via whole-genomic sequencing of resistant M. smegmatis mutants. | mdpi.com |

Radioligand Binding Studies for Receptor Affinity Determination

Radioligand binding assays are a fundamental technique in pharmacology to determine the affinity of a compound for a specific receptor. slideshare.netoncodesign-services.comspringernature.com This in vitro method involves the use of a radioactively labeled ligand (radioligand) that is known to bind to the receptor of interest. slideshare.netoncodesign-services.com The assay measures the ability of the test compound, in this case, 1-cyclopentylindazole-3-carboxylic acid, to displace the radioligand from the receptor.

The general principle involves incubating a preparation of tissues or cells containing the target receptor with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. oncodesign-services.com By measuring the amount of radioactivity bound to the receptor at different concentrations of the test compound, a competition curve can be generated. From this curve, the half-maximal inhibitory concentration (IC50) is determined, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. oncodesign-services.com The IC50 value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

These studies are crucial for identifying the molecular targets of a new compound and for understanding its structure-activity relationship. springernature.comnih.gov The data generated from radioligand binding assays provide valuable insights into the compound's potential pharmacological effects.

No specific radioligand binding data for this compound was found in the provided search results. The following table is a representative example of how such data would be presented.

| Receptor Target | Radioligand | Test Compound | IC50 (nM) | Ki (nM) |

| Example Receptor 1 | [3H]-ExampleLigand | This compound | Data not available | Data not available |

| Example Receptor 2 | [125I]-ExampleLigand | This compound | Data not available | Data not available |

Evaluation of Activity against Parasitic Strains

The investigation of novel compounds for their potential antiparasitic activity is a critical area of research, given the global burden of parasitic diseases. mdpi.com In vitro assays are typically the first step in evaluating the efficacy of a compound like this compound against various parasitic strains.

These assays involve exposing cultured parasites to different concentrations of the test compound and observing its effect on parasite viability, growth, or proliferation. The specific methodology can vary depending on the target parasite. For instance, in the case of protozoan parasites like Leishmania or Trypanosoma, assays may measure the inhibition of amastigote or trypomastigote proliferation. For helminths, the evaluation might focus on larval motility or survival.

The results are often expressed as the half-maximal effective concentration (EC50) or the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of the parasite. researchgate.net These values are essential for determining the potency of the compound and for comparing its activity with that of standard antiparasitic drugs.

No specific data on the activity of this compound against parasitic strains was found in the provided search results. The following table is a representative example of how such data would be presented.

| Parasitic Strain | Assay Type | Measurement | Result (e.g., EC50, MIC in µM) |

| Example Parasite 1 | Proliferation Assay | Inhibition of growth | Data not available |

| Example Parasite 2 | Motility Assay | Reduction in motility | Data not available |

Q & A

Basic Research Questions

What are the optimal synthetic routes for 1-cyclopentylindazole-3-carboxylic acid, and how can purity be validated?

Methodological Answer:

The synthesis typically involves cyclopentylation of the indazole core via nucleophilic substitution or transition-metal-catalyzed coupling. For example, introducing the cyclopentyl group to the indazole nitrogen (N1) can be achieved using cyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . The carboxylic acid moiety at position 3 is often introduced via hydrolysis of a methyl ester intermediate using NaOH/EtOH.

Purity Validation:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) .

- NMR : Confirm structural integrity via ¹H NMR (e.g., cyclopentyl proton signals at δ 1.5–2.0 ppm) and ¹³C NMR (carboxylic acid carbonyl at ~170 ppm) .

What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (HRMS) : Determine molecular weight (expected [M+H]⁺ ~261.1 g/mol) and fragmentation patterns to confirm the indazole backbone and cyclopentyl substituent .

- FT-IR : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O stretches (~1680–1720 cm⁻¹) .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

Methodological Answer:

- Variation of Substituents : Modify the cyclopentyl group (e.g., replace with cyclohexyl or adamantyl) and assess effects on target binding using SPR or ITC .

- Carboxylic Acid Bioisosteres : Replace the -COOH group with tetrazoles or sulfonamides to enhance metabolic stability while retaining hydrogen-bonding capacity .

- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, guided by analogs like 7-(cyclopentylamino)-2-phenylindole-5-carboxylic acid (CAS 1120332-41-3) .

What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

Methodological Answer:

- Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates .

- LC-MS/MS : Employ a triple quadrupole system with MRM transitions (e.g., m/z 261.1 → 213.0) for sensitive detection at nanomolar levels .

- Internal Standards : Deuterated analogs (e.g., d₅-cyclopentyl) improve quantification accuracy .

How should researchers address contradictory data in solubility and stability studies of this compound?

Methodological Answer:

- Solubility Discrepancies : Test in multiple buffers (e.g., PBS, DMSO/water mixtures) and document pH/temperature conditions. For example, solubility in PBS (pH 7.4) may be <0.1 mg/mL, necessitating prodrug strategies .

- Stability Analysis : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxidative degradation via the indazole ring can be mitigated by argon atmosphere storage .

What computational methods predict the metabolic pathways of this compound?

Methodological Answer:

- CYP450 Metabolism Prediction : Use software like MetaSite to identify likely oxidation sites (e.g., cyclopentyl ring or indazole C4/C5 positions) .

- In Vitro Validation : Incubate with human liver microsomes (HLMs) and detect metabolites via UPLC-QTOF-MS .

How do formulation challenges impact in vivo studies of this compound?

Methodological Answer:

- Poor Oral Bioavailability : Use nanoemulsions or liposomal encapsulation to enhance absorption. For example, formulate with Labrafil® M 1944 CS and Tween 80 .

- Dose-Linearity Testing : Conduct pharmacokinetic studies in rodents at 10, 30, and 100 mg/kg doses to assess nonlinearity due to solubility limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.